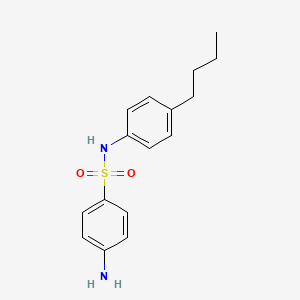

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is used for research purposes .

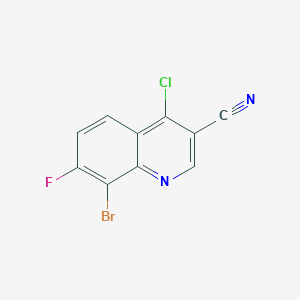

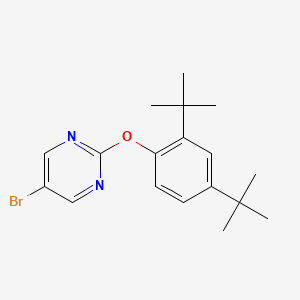

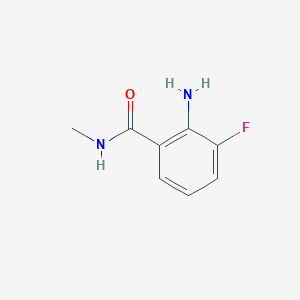

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 163-164 degrees Celsius .Aplicaciones Científicas De Investigación

Molecular Interactions in Crystals and Solutions : A study by Perlovich et al. (2008) investigated crystal structures and thermodynamic parameters of various sulfonamides, including derivatives of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide. This research is significant in understanding molecular interactions in both crystalline and solution states, which has implications for pharmaceutical and material sciences Perlovich et al. (2008).

Synthesis and Structural Analysis : A 2009 study by Subashini et al. described the synthesis and crystal structure of a Schiff base involving a derivative of this compound. This research contributes to the field of organic chemistry, particularly in the synthesis and characterization of complex organic compounds Subashini et al. (2009).

Inhibitory Activity Against Carbonic Anhydrase Isoforms : Research by Ulus et al. (2013) focused on synthesizing novel acridine sulfonamide compounds from 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrating effective inhibitory activity against carbonic anhydrase isoforms. Such studies are crucial in developing new therapeutic agents for diseases where these enzymes play a key role Ulus et al. (2013).

Synthesis and Antimicrobial Activities of Metal Complexes : A 2020 paper by Pervaiz et al. explored the synthesis of metal complexes involving 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide. These complexes were studied for their antimicrobial properties, highlighting their potential in pharmaceutical chemistry Pervaiz et al. (2020).

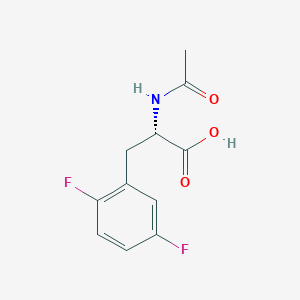

Antioxidant and Enzyme Inhibition Potential : Danish et al. (2021) synthesized new phenylalanine-based sulfonamides and assessed their antioxidant activity and enzyme inhibition potential. These findings contribute to the understanding of the biological activities of sulfonamide derivatives Danish et al. (2021).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, are known to inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the production of folate, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate . This subsequently inhibits bacterial DNA growth and cell division or replication .

Result of Action

The inhibition of bacterial dna growth and cell division or replication is a common result of the action of sulfonamides .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-N-(4-butylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPOHYIDNZJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)

![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)

![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)